

DBPR116 Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DBPR116

Cat. No.: B15620305

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Disclaimer: Publicly available, specific quantitative data on the off-target screening of **DBPR116** is limited. This technical support center provides a framework for investigating potential off-target effects based on the known pharmacology of its active metabolite, BPRMU191 (a mu-opioid receptor modulator), and established methodologies for off-target profiling. The presented data tables and detailed protocols are illustrative examples.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a compound like **DBPR116**?

A1: Off-target effects are unintended interactions of a drug with molecular targets other than its primary therapeutic target. For **DBPR116**, a prodrug of the mu-opioid receptor (MOR) modulator BPRMU191, the primary target is the MOR. Off-target interactions could lead to unexpected pharmacological effects, toxicity, or a reduction in therapeutic efficacy. Investigating these effects is a critical component of preclinical safety assessment.

Q2: My experimental results with **DBPR116** are inconsistent with its known on-target activity. Could off-target effects be the cause?

A2: Yes, unexpected phenotypes or cellular responses can be indicative of off-target activities. This could manifest as, for example, unexpected changes in cell signaling pathways, altered cell viability, or physiological responses in animal models that are not readily explained by MOR modulation. A systematic investigation of potential off-target interactions is recommended.

Q3: What are the first steps to investigate potential off-target effects of **DBPR116**?

A3: A tiered approach is often effective:

- In Silico Profiling: Utilize computational models to predict potential off-target interactions based on the chemical structure of **DBPR116** and its active metabolite, BPRMU191.
- Broad Panel Screening: Perform in vitro binding or enzymatic assays against a large panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other common off-targets.
- Cell-Based Assays: Validate any significant hits from panel screens in relevant cell-based models to confirm functional activity.
- Cellular Thermal Shift Assay (CETSA): Confirm direct target engagement in a cellular context for both the intended target and any identified off-targets.[\[1\]](#)[\[2\]](#)

Troubleshooting Guide

Observed Issue	Potential Cause (Off-Target Related)	Recommended Action
Unexpected cell toxicity at therapeutic concentrations.	Inhibition of a critical kinase or other protein essential for cell survival.	1. Perform a broad kinase inhibition screen. 2. Conduct a cell viability assay with known inhibitors of identified off-target kinases to see if the phenotype is replicated.
Altered cellular signaling unrelated to MOR activation (e.g., unexpected phosphorylation events).	DBPR116 or its metabolite may be inhibiting or activating an upstream kinase or phosphatase.	1. Use phospho-proteomics to identify the affected signaling pathways. 2. Perform targeted kinase assays based on the proteomics data.
In vivo side effects not typical of MOR modulators (e.g., cardiovascular or respiratory changes different from morphine).	Interaction with cardiovascular or respiratory system receptors or ion channels.	1. Screen DBPR116 against a safety pharmacology panel of receptors and ion channels (e.g., hERG). 2. Conduct in vivo safety pharmacology studies to assess cardiovascular and respiratory function. ^{[3][4][5]}
Discrepancy between in vitro potency and cellular activity.	Poor cell permeability, rapid metabolism, or engagement with an intracellular off-target that antagonizes the on-target effect.	1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm intracellular target engagement. ^{[1][2][6][7][8]} 2. Investigate the cellular uptake and metabolic stability of DBPR116.

Quantitative Data Summary (Illustrative Examples)

The following tables represent the type of data that would be generated from off-target screening assays. Note: This is not actual data for **DBPR116**.

Table 1: Illustrative Kinase Inhibition Profile for **DBPR116** Active Metabolite (BPRMU191)

Kinase Target	% Inhibition @ 1 μ M	IC50 (nM)
Kinase A	85	150
Kinase B	52	980
Kinase C	15	> 10,000
Kinase D	5	> 10,000

Table 2: Illustrative GPCR Binding Profile for **DBPR116** Active Metabolite (BPRMU191)

GPCR Target	% Inhibition @ 10 μ M	Ki (nM)
Receptor X	78	550
Receptor Y	25	> 10,000
Receptor Z	10	> 10,000

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

Objective: To identify potential off-target kinase interactions of **DBPR116**'s active metabolite, BPRMU191.

Methodology:

- Compound Preparation: Prepare a stock solution of BPRMU191 in DMSO. Serially dilute the compound to the desired screening concentrations.
- Assay Panel: Utilize a commercial kinase screening panel (e.g., Eurofins, Reaction Biology) that includes a broad representation of the human kinome.
- Assay Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. This is typically a radiometric assay (e.g., ^{33}P -ATP) or a fluorescence-based assay.

- Procedure: a. In a multi-well plate, combine the kinase, its specific substrate, ATP (at or near the K_m concentration), and the test compound. b. Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes). c. Stop the reaction and quantify the amount of phosphorylated substrate. d. Calculate the percent inhibition relative to a vehicle control (DMSO).
- Data Analysis: For kinases showing significant inhibition (typically >50% at 1 μ M), perform a dose-response curve to determine the IC50 value.

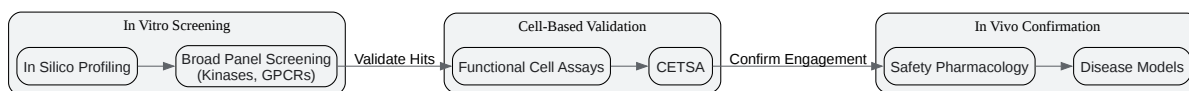
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of BPRMU191 to a potential off-target protein in intact cells.^{[1][2][6][7][8]}

Methodology:

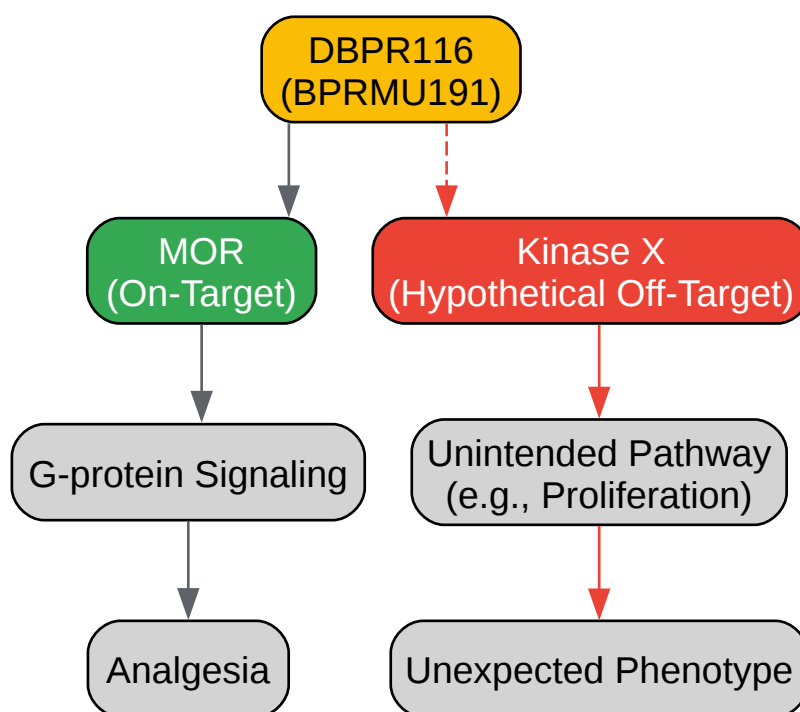
- Cell Culture: Grow a relevant cell line (e.g., HEK293 expressing the potential off-target) to 80-90% confluency.
- Compound Treatment: Treat the cells with BPRMU191 at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1 hour).
- Thermal Challenge: a. Harvest the cells and resuspend them in a suitable buffer. b. Aliquot the cell suspension into PCR tubes. c. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
- Cell Lysis and Protein Separation: a. Lyse the cells by freeze-thaw cycles. b. Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
- Protein Detection: a. Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the potential off-target protein.
- Data Analysis: Quantify the band intensities at each temperature. A ligand-induced thermal stabilization will result in a shift of the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control.

Visualizations



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Caption: Experimental workflow for investigating **DBPR116** off-target effects.



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